2,4-Dimethyl-6-(oxetan-3-yloxy)pyrimidine
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Overview
Description
2,4-Dimethyl-6-(oxetan-3-yloxy)pyrimidine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound features a pyrimidine ring substituted with two methyl groups at positions 2 and 4, and an oxetane ring at position 6.
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s worth noting that pyrimidine derivatives generally exert their effects through different mechanisms, one of which is inhibiting protein kinases .
Biochemical Pathways
The inhibition of protein kinases by pyrimidine derivatives can impact various cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound significantly influence its bioavailability and therapeutic efficacy .
Result of Action
The inhibition of protein kinases by pyrimidine derivatives can lead to the regulation of cell growth, differentiation, migration, and metabolism .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-(oxetan-3-yloxy)pyrimidine typically involves nucleophilic substitution reactions. One common method includes the reaction of 2,4-dimethyl-6-chloropyrimidine with oxetan-3-ol under basic conditions to form the desired compound . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-(oxetan-3-yloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the oxetane ring can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Potassium carbonate in DMF for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
2,4-Dimethyl-6-(oxetan-3-yloxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-chloropyrimidine: A precursor in the synthesis of 2,4-Dimethyl-6-(oxetan-3-yloxy)pyrimidine.
2,4-Dimethyl-6-methoxypyrimidine: Similar structure but with a methoxy group instead of an oxetane ring.
2,4-Dimethyl-6-(tetrahydrofuran-3-yloxy)pyrimidine: Contains a tetrahydrofuran ring instead of an oxetane ring.
Uniqueness
This compound is unique due to the presence of the oxetane ring, which imparts distinct chemical and biological properties. The oxetane ring can enhance the compound’s stability and reactivity, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
2,4-dimethyl-6-(oxetan-3-yloxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-9(11-7(2)10-6)13-8-4-12-5-8/h3,8H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOLPBIGDHGLCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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